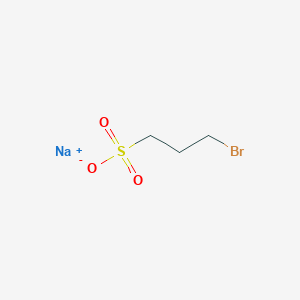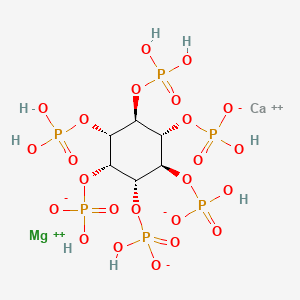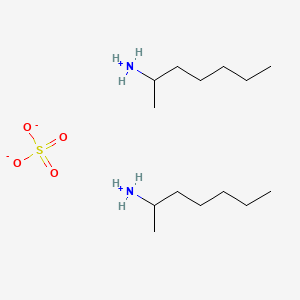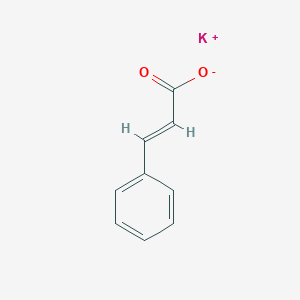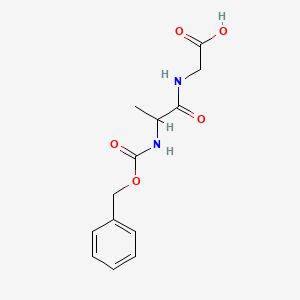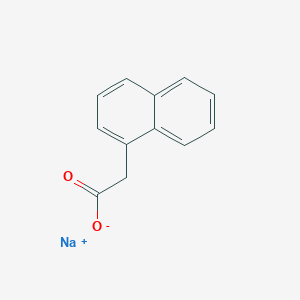
sodium;2-naphthalen-1-ylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “sodium;2-naphthalen-1-ylacetate” is known as Sodium 1-Naphthaleneacetate. It is a widely utilized organic compound within research laboratories. This compound presents itself as a white, crystalline solid, displaying solubility in both water and organic solvents .
Preparation Methods
The preparation of Sodium 1-Naphthaleneacetate involves the reaction of 1-naphthaleneacetic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, where the acid is neutralized by the base, resulting in the formation of the sodium salt. This method is straightforward and commonly used in laboratory settings .
Chemical Reactions Analysis
Sodium 1-Naphthaleneacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthaleneacetic acid.
Reduction: It can be reduced to form 1-naphthylmethanol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Sodium 1-Naphthaleneacetate finds application in a diverse range of areas, encompassing synthesis, purification, and analysis. It is highly adaptable and lends itself to a multitude of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of plant growth and development, particularly in the regulation of auxin activity.
Medicine: Investigated for its potential therapeutic effects and as a model compound in pharmacological studies.
Mechanism of Action
The mechanism of action underlying Sodium 1-Naphthaleneacetate involves the formation of a complex with the target substrate. This complex establishes a covalent bond with the substrate, which can then be cleaved by enzymes or other catalysts. This process allows the compound to exert its effects in various biological and chemical systems .
Comparison with Similar Compounds
Sodium 1-Naphthaleneacetate can be compared with other similar compounds, such as:
Sodium 2-Naphthaleneacetate: Similar in structure but with the carboxylate group attached at a different position on the naphthalene ring.
Sodium Benzoate: Another sodium salt of an aromatic carboxylic acid, used in similar applications but with different chemical properties.
Sodium Salicylate: A sodium salt of salicylic acid, used in medicine and chemistry with distinct biological activities.
The uniqueness of Sodium 1-Naphthaleneacetate lies in its specific structural configuration, which imparts unique reactivity and application potential compared to its analogs .
Properties
IUPAC Name |
sodium;2-naphthalen-1-ylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2.Na/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7H,8H2,(H,13,14);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUUXVFWKYRHAR-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[(2S)-2-Azaniumyl-4-methylsulfanylbutanoyl]amino]acetate](/img/structure/B7798440.png)
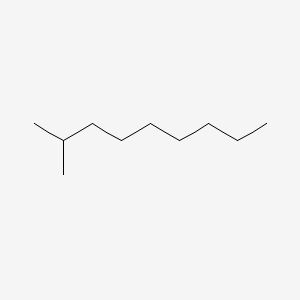
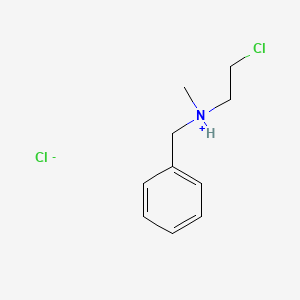
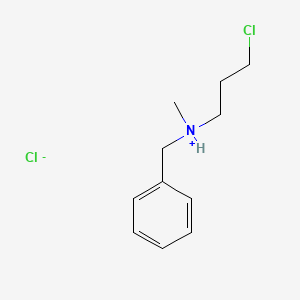
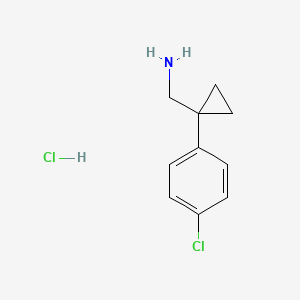
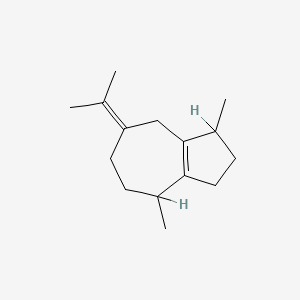

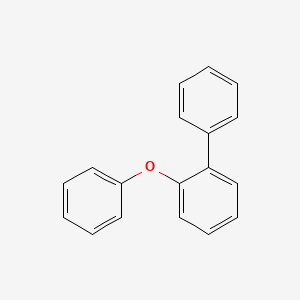
![4,16-Dibromo[2.2]paracyclophane](/img/structure/B7798488.png)
